2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride
Beschreibung
2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with three distinct substituents: a difluoromethoxy group at the 4-position and methoxy groups at the 3- and 5-positions. The compound features an ethanamine backbone (a two-carbon chain terminating in an amine group) and exists as a hydrochloride salt, enhancing its stability and solubility.
The difluoromethoxy group (OCHF₂) introduces unique electronic and steric properties compared to traditional methoxy (OCH₃) or halogen substituents, likely influencing lipophilicity, metabolic stability, and receptor interactions .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3.ClH/c1-15-8-5-7(3-4-14)6-9(16-2)10(8)17-11(12)13;/h5-6,11H,3-4,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCZDTLUNZDGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(F)F)OC)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride, also known as a phenethylamine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article synthesizes available data regarding its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(4-(difluoromethoxy)-3,5-dimethoxyphenyl)ethan-1-amine hydrochloride. Its molecular formula is CHFNO·ClH, with a molecular weight of approximately 267.7 g/mol. The compound is typically stored at 4°C and is available in a powder form with a purity of 95% .
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT receptor. Research indicates that modifications in the phenethylamine structure can significantly alter receptor affinity and efficacy. For instance, the introduction of difluoromethoxy and dimethoxy groups enhances the binding affinity to serotonin receptors, which may lead to increased psychoactive effects .
Pharmacological Effects
- Serotonin Receptor Agonism : The compound acts as a potent agonist at the 5-HT receptor, which is implicated in various neuropsychiatric conditions.
- Antidepressant Properties : In animal models, compounds with similar structures have demonstrated antidepressant-like effects, suggesting potential therapeutic applications in mood disorders .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
- A study focusing on the SAR of phenethylamines revealed that the introduction of various substituents can lead to significant variations in biological activity. Compounds with methoxy and difluoromethoxy groups exhibited enhanced activity compared to their unsubstituted counterparts .
- Another investigation assessed the in vivo effects of similar compounds on anxiety and depression models in rodents, showing that certain modifications improved efficacy while minimizing side effects .
Comparative Biological Activity Table
| Compound Name | 5-HT Affinity | Antidepressant Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Yes | Yes |
| 2,5-Dimethoxyphenethylamine | Moderate | Yes | Limited |
| 2-(4-Methoxyphenyl) ethanamine | Low | No | No |
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that high doses may lead to adverse effects such as cardiovascular disturbances and neurotoxicity. Further research is needed to establish a comprehensive safety profile.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
The compound has shown potential as a neuropharmacological agent. In vitro studies indicated that it interacts with key neurotransmitter systems, particularly serotonin receptors. For instance, binding affinity studies revealed significant interaction with the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions .
Anti-inflammatory Activity
Research has demonstrated that 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine; hydrochloride exhibits anti-inflammatory properties. In animal models, it has been effective in reducing inflammation markers in carrageenan-induced models. The compound displayed IC50 values comparable to established anti-inflammatory drugs, suggesting its potential as an alternative therapeutic agent .
Antioxidant Properties
The compound's structure suggests a robust antioxidant capability. Studies have shown that it can mitigate oxidative stress in cellular models, which is crucial for preventing neurodegenerative diseases. The antioxidant activity was measured through various assays, confirming its efficacy at low concentrations .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of the compound with various biological targets. These studies confirmed that the compound has favorable binding energies with proteins associated with neurodegenerative disorders, supporting its potential therapeutic use .
Data Table: Summary of Biological Activities
| Activity | IC50 Value (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase Inhibition | 1.37 | Standard: Galantamine (0.025) |
| Butyrylcholinesterase Inhibition | 0.95 | Standard: Not specified |
| COX-1 Inhibition | 7.09 | Standard: Not specified |
| COX-2 Inhibition | 0.38 | Standard: Not specified |
| 5-LOX Inhibition | 0.84 | Standard: Not specified |
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of the compound on oxidative stress-related neurological disorders. The results indicated that the compound significantly reduced neuronal cell death in vitro and improved cognitive outcomes in animal models subjected to stressors mimicking neurodegenerative conditions .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory properties, researchers administered the compound to rats with induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting a dual mechanism of action that could be beneficial for treating chronic inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Differences | Reference |
|---|---|---|---|---|---|---|
| Target: 2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine hydrochloride | Not available | C₁₁H₁₄ClF₂NO₃ | 4-OCHF₂, 3,5-OCH₃ | ~287.7 (estimated) | Reference compound for comparison | - |
| (S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride | 1353006-50-4 | C₁₀H₁₆ClNO₂ | 3,5-OCH₃ | 217.69 | Lacks difluoromethoxy group | |
| (R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride | 1257106-72-1 | C₁₀H₁₆ClNO₂ | 3,5-OCH₃ | 217.69 | Stereoisomer of the above | |
| 4-(Difluoromethoxy)phenylmethanamine hydrochloride | 2044872-13-9 | C₁₄H₁₄ClF₂NO | 4-OCHF₂ (methanamine backbone) | 285.72 | Methanamine backbone, lacks methoxy | |
| 2C-T-2 Hydrochloride (2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine) | - | C₁₂H₁₈ClNO₂S | 4-SC₂H₅, 2,5-OCH₃ | 283.79 | Ethylthio substituent | |
| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | 1152996-33-2 | C₈H₇Cl₂F₂NO | 3,5-Cl, 2-OCHF₂ (methanamine) | 254.05 | Chloro substituents, methanamine | |
| 1-(3,5-Dimethoxyphenyl)ethanamine | 97294-78-5 | C₁₀H₁₅NO₂ | 3,5-OCH₃ (free base) | 181.23 | Free base form, lacks hydrochloride |
Key Structural and Functional Differences
Substituent Effects
Backbone Variations
- Ethanamine vs. Methanamine : The ethanamine backbone in the target compound provides greater conformational flexibility compared to methanamine derivatives (e.g., 4-(difluoromethoxy)phenylmethanamine hydrochloride), which may influence receptor interactions .
Stereochemical Considerations
- Enantiomers such as (R)- and (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride demonstrate how stereochemistry affects pharmacological activity, though specific data on the target compound’s enantiomers are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
